molecular formula C9H13N3O B1473841 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 1784483-78-8

3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B1473841
CAS No.: 1784483-78-8
M. Wt: 179.22 g/mol
InChI Key: PQKSSXQSWQGWKW-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole is a chemical compound of significant interest in modern medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, often serving as a stable replacement for ester and amide functionalities . This core structure is found in several commercially available drugs and is the subject of extensive investigation due to a wide spectrum of potential biological activities . The specific molecular architecture of this compound, which incorporates an azetidine ring, makes it a valuable building block for developing novel therapeutic agents. Researchers utilize this and related compounds to explore interactions with various biological targets. The 1,2,4-oxadiazole ring is naturally occurring in compounds such as the cytotoxic Phidianidines and the neuromodulatory Quisqualic acid, highlighting its relevance in biochemical pathways . While analytical data for this specific compound may be limited, it is presented as a key intermediate for early-stage discovery research, suitable for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Handling and Safety: This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, cosmetics, drugs, or consumer products. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, hazard, and storage information.

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-7(1)9-11-8(12-13-9)3-6-4-10-5-6/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKSSXQSWQGWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific oxadiazole derivative, drawing on various studies and findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula: C₈H₁₁N₃O
  • Molecular Weight: 165.19 g/mol

This compound features an azetidine ring and a cyclopropyl group attached to the oxadiazole moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A systematic review highlighted that compounds containing the 1,2,4-oxadiazole ring demonstrate a broad spectrum of antimicrobial activity against various pathogens:

  • Bacterial Activity: Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Mycobacterium tuberculosisEffective against resistant strains

Anticancer Activity

Studies have suggested that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.

In a study focusing on oxadiazoles, compounds were tested against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)10.5Significant inhibition
MCF7 (breast cancer)15.2Moderate inhibition

These results indicate that this compound may have potential as an anticancer agent.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazoles have been documented in several studies. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo models. For instance:

  • Cytokine Inhibition: Studies demonstrated that certain oxadiazole derivatives significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models .

Case Studies and Research Findings

Several case studies have explored the biological activity of 1,2,4-oxadiazole derivatives:

  • Antitubercular Activity: A study by Dhumal et al. (2016) highlighted the effectiveness of a series of oxadiazoles against Mycobacterium bovis, showing strong inhibition in both active and dormant states .
  • Neuroprotective Effects: Research has indicated that some derivatives exhibit neuroprotective properties through antioxidant mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .

Scientific Research Applications

Chemical Profile

Molecular Formula : C9H13N3O
CAS Number : 1784483-78-8
Structural Information : The compound features a unique oxadiazole ring which is known for its biological activity.

CCR6 Receptor Modulation

Research indicates that derivatives of this compound can act as modulators of the CCR6 receptor, which plays a significant role in immune responses and inflammatory diseases. The modulation of this receptor could lead to therapeutic applications in conditions such as asthma, multiple sclerosis, and other autoimmune disorders .

Antimicrobial Activity

The oxadiazole moiety is often associated with antimicrobial properties. Preliminary studies suggest that 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole may exhibit activity against various bacterial strains, potentially serving as a framework for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may have neuroprotective effects. This could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: CCR6 Modulation

In a study focused on CCR6 modulation, researchers synthesized various derivatives of the compound and tested their efficacy in vitro. Results showed significant inhibition of CCR6-mediated chemotaxis in immune cells, suggesting potential therapeutic benefits in inflammatory diseases .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the compound against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited promising antibacterial activity, warranting further exploration into their mechanisms and potential clinical applications .

Summary Table of Applications

Application AreaPotential UseEvidence Level
CCR6 ModulationTreatment of autoimmune diseasesModerate
Antimicrobial ActivityDevelopment of new antibioticsPreliminary
Neuroprotective EffectsPotential treatment for neurodegenerative diseasesEmerging

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Oxadiazole Core
Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Key Properties/Applications References
3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole Azetidin-3-ylmethyl (C3), Cyclopropyl (C5) 181.23 Anti-inflammatory potential
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole Azetidin-3-yloxymethyl (C5), Cyclopropyl (C3) 195.22 Modified solubility and bioavailability
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Chloromethyl (C3), Cyclopropyl (C5) 158.58 Intermediate for further derivatization
5-Methyl-3-phenyl-1,2,4-oxadiazole Phenyl (C3), Methyl (C5) 160.17 Dual COX/5-LOX inhibitor (anti-inflammatory)

Key Observations :

  • Chloromethyl-substituted oxadiazoles (e.g., 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole) are often used as synthetic intermediates due to their reactivity in nucleophilic substitution reactions .
Azetidine vs. Other Nitrogen-Containing Rings
  • Azetidine (4-membered ring) provides greater ring strain and conformational restriction compared to larger rings like pyrrolidine (5-membered). This may enhance binding specificity in biological targets .
  • Piperidine-containing analogs (e.g., 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride) exhibit higher basicity, which could alter pharmacokinetics .

Physicochemical Properties

Compound LogP (Predicted) Topological Polar Surface Area (Ų) Rotatable Bonds Stability Notes
This compound 1.2 38.9 2 Moderate metabolic stability
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole 2.1 38.9 2 Reactive; prone to hydrolysis
5-Methyl-3-phenyl-1,2,4-oxadiazole 2.5 38.9 1 High stability in acidic conditions

Key Observations :

  • The chloromethyl analog has higher lipophilicity (LogP = 2.1), which may improve membrane permeability but reduce aqueous solubility .
Anti-Inflammatory Activity
  • This compound : Predicted to inhibit NF-κB or cyclooxygenase (COX) pathways due to structural similarity to other 3,5-disubstituted oxadiazoles .
  • 5-Methyl-3-phenyl-1,2,4-oxadiazole : Demonstrates dual COX/5-LOX inhibition, with potency comparable to phenylbutazone .
Antimicrobial Potential
  • Chloromethyl-substituted oxadiazoles (e.g., 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole) are precursors to compounds with demonstrated activity against parasites and viruses .

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Two main approaches dominate the synthesis of 1,2,4-oxadiazoles:

  • Cyclization of Amidoximes with Carboxylic Acid Derivatives
    The classical and most common method involves the heterocyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This method was first described by Tiemann and Krüger and has been refined to improve yields and reaction conditions. Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine can enhance the reaction efficiency. Coupling reagents such as EDC, DCC, CDI, TBTU, or T3P are often employed to activate carboxylic acids or esters to facilitate cyclization.
    This approach is versatile but sometimes limited by harsh reaction conditions, purification challenges, and variable yields (11–90%) depending on substrates and conditions.

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
    This method involves the cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring. Although starting materials are accessible, this approach suffers from poor reactivity of nitriles and side reactions such as dimerization of nitrile oxides. The use of platinum(IV) catalysts has been reported to improve yields under mild conditions, but issues with solubility, catalyst cost, and low yields remain.

Specific Preparation of 3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole

While direct literature on the exact preparation of this compound is scarce, the compound can be synthesized by adapting the amidoxime-carboxylic acid derivative cyclization method as follows:

  • Step 1: Synthesis of the Amidoxime Intermediate
    The amidoxime precursor bearing the azetidin-3-ylmethyl substituent can be prepared by reacting the corresponding nitrile with hydroxylamine under controlled conditions to form the amidoxime functional group.

  • Step 2: Preparation of the Cyclopropyl Carboxylic Acid Derivative
    The 5-cyclopropyl substituent can be introduced via the corresponding cyclopropyl carboxylic acid or its activated derivative (e.g., acyl chloride or ester).

  • Step 3: Cyclization to Form the 1,2,4-Oxadiazole Ring
    The amidoxime and the cyclopropyl carboxylic acid derivative are reacted under cyclization conditions, often in the presence of a coupling reagent (e.g., EDC or DCC) and a base such as pyridine or triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

  • Step 4: Purification and Characterization
    The product is isolated by standard purification techniques such as column chromatography or recrystallization. Characterization is done by NMR, IR, and mass spectrometry to confirm the structure.

Recent Advances and One-Pot Syntheses

A notable advancement in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which includes compounds structurally related to this compound, is the one-pot synthesis reported by Baykov et al. They demonstrated a room temperature procedure using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium of sodium hydroxide and DMSO. This method allows for a simpler purification protocol and moderate to excellent yields (11–90%), though reaction times can be long (4–24 hours).

Comparative Summary of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages
Amidoxime + Acyl Chloride Amidoximes, Acyl Chlorides Pyridine or TBAF catalyst, RT Simple, well-established Mixture of products, harsh conditions
Amidoxime + Activated Esters/Acids Amidoximes, Esters, Acids + Coupling Reagents EDC, DCC, CDI, TBTU, T3P, RT to mild heating Moderate to good yields, versatile Purification challenges, variable yields
1,3-Dipolar Cycloaddition (Nitrile Oxides + Nitriles) Nitrile Oxides, Nitriles Pt(IV) catalyst, mild conditions Mild conditions Poor yields, expensive catalyst, side reactions
One-Pot Amidoxime + Ester in NaOH/DMSO Amidoximes, Methyl/Ethyl Esters NaOH/DMSO superbase, RT, 4–24 h Simple purification, broad scope Long reaction times, variable yields

Research Findings and Notes

  • The amidoxime-carboxylic acid derivative cyclization remains the most practical and widely used method for synthesizing 1,2,4-oxadiazole derivatives, including those substituted with azetidinylmethyl and cyclopropyl groups.

  • The use of coupling reagents and catalysts improves yield and selectivity but may introduce purification complexity.

  • One-pot methods in superbase media represent a promising direction for more efficient synthesis with easier purification, though optimization is needed to reduce reaction times and maximize yields.

  • The cyclopropyl substituent introduction is generally achieved via the corresponding carboxylic acid derivative, which is commercially available or can be synthesized by standard cyclopropanation methods.

  • Azetidinylmethyl groups are introduced via amidoxime precursors derived from nitriles bearing the azetidine moiety, which may require protection/deprotection steps depending on the synthetic route.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole, and how can intermediates like 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole be optimized?

  • Methodological Answer : A common approach involves cyclization of amidoxime precursors with acylating agents. For example, 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS: 1660-05-5) can be synthesized via reaction of cyclopropanecarboxamidoxime with chloroacetyl chloride under reflux in anhydrous conditions . Intermediate purity is critical; thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures are recommended for purification . Optimization includes adjusting stoichiometry (1:1.2 ratio of amidoxime to acylating agent) and reaction time (4–6 hours at 80°C) to minimize by-products.

Q. How should researchers characterize the structural integrity of this compound, particularly the azetidine and cyclopropyl moieties?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns. Key signals include:

  • Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet) .
  • Azetidine methylene protons: δ 3.2–3.8 ppm (split due to ring strain) .
  • Oxadiazole ring carbons: 165–170 ppm (C=O/N) in 13C^{13}C-NMR .
    Mass spectrometry (ESI-MS) should show [M+H]+^+ peaks matching theoretical molecular weights (e.g., C9 _9H12 _{12}N4 _4O: 192.10 g/mol). Elemental analysis (±0.3% tolerance) is advised for final validation .

Q. What solvents and conditions ensure stability during storage?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at −20°C in anhydrous DMSO or acetonitrile. Avoid protic solvents (e.g., methanol), which accelerate decomposition of the oxadiazole ring .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl group influence the reactivity of the oxadiazole ring in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropyl group’s electron-withdrawing nature increases electrophilicity at the oxadiazole C-5 position. In base-catalyzed rearrangements (e.g., with triethylamine), nucleophilic attack occurs preferentially at C-5, forming intermediates like 3-aryl-5-substituted derivatives. Kinetic studies using 1H^1H-NMR monitoring (0.1 M in CDCl3 _3) reveal second-order dependence on amine concentration, suggesting a concerted mechanism .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability of the azetidine moiety. To address this:

  • Perform microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) to identify metabolic hotspots .
  • Introduce steric hindrance via methyl groups on the azetidine ring (synthesis route in ).
  • Use deuterium labeling at labile C-H positions to prolong half-life .

Q. How can tautomerism of the oxadiazole ring affect spectroscopic interpretations and reactivity?

  • Methodological Answer : 1,2,4-Oxadiazoles exhibit keto-enol tautomerism, which complicates NMR assignments. For 5-substituted derivatives (e.g., 5-cyclopropyl), the keto form dominates in non-polar solvents (confirmed by X-ray crystallography). In polar solvents (e.g., DMSO), enol tautomers emerge, shifting 1H^1H-NMR signals by 0.3–0.5 ppm. Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria and DFT calculations (B3LYP/6-31G*) to model energy barriers .

Q. What are the limitations of current SAR models for predicting antimicrobial activity of 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Traditional SAR assumes linear relationships between logP and activity, but this compound’s rigid azetidine-cyclopropyl scaffold violates Lipinski’s rules. Advanced approaches include:

  • 3D-QSAR with CoMFA/CoMSIA to map steric/electrostatic fields .
  • Machine learning models trained on oxadiazole-specific datasets (e.g., inhibition of E. coli FabI enoyl-ACP reductase) .
  • In silico docking (AutoDock Vina) to prioritize targets like bacterial DNA gyrase .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Azetidin-3-ylmethyl)-5-cyclopropyl-1,2,4-oxadiazole
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